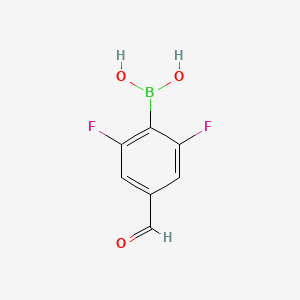

(2,6-Difluoro-4-formylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBHBNIZBDDDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681753 | |

| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-93-8 | |

| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,6-Difluoro-4-formylphenyl)boronic acid: A Technical Guide for Advanced Synthesis

CAS Number: 871125-93-8 | Molecular Formula: C₇H₅BF₂O₃ | Molecular Weight: 185.92 g/mol

Abstract

This technical guide provides an in-depth analysis of (2,6-Difluoro-4-formylphenyl)boronic acid, a key building block in modern organic and medicinal chemistry. The unique substitution pattern of this aromatic boronic acid, featuring two ortho-fluorine atoms and a para-formyl group, imparts distinct reactivity and utility in a range of chemical transformations. This document will explore the synthesis, physicochemical properties, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and best practices for handling and storage. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile reagent.

Introduction: The Strategic Advantage of Fluorination and Formylation

This compound is a trifunctional reagent of significant interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The strategic placement of its functional groups offers a powerful combination of electronic effects and synthetic handles.

The two fluorine atoms ortho to the boronic acid moiety exert a strong electron-withdrawing inductive effect, which modulates the Lewis acidity of the boron center. This can lead to enhanced reactivity in certain cross-coupling reactions. Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity.

The para-formyl group provides a versatile reactive site for a wide array of subsequent chemical transformations. This aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or can participate in condensation and olefination reactions, allowing for the construction of diverse molecular architectures.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs.

| Property | Estimated Value/Characteristic | Rationale/Comparison |

| Melting Point | 160-180 °C | Based on the melting points of similar compounds like 2-Fluoro-4-formylphenylboronic acid (161-178 °C)[1]. The additional fluorine atom may slightly alter the crystal packing and melting point. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, THF, and DMSO. Sparingly soluble in water and nonpolar solvents. | Typical solubility profile for functionalized phenylboronic acids. |

| pKa | 7.0 - 8.0 | The electron-withdrawing fluorine and formyl groups are expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), making it more acidic. |

| Appearance | White to off-white solid | Common appearance for purified phenylboronic acids. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet in the aromatic region for the two equivalent protons meta to the boronic acid group, and a singlet for the aldehyde proton around 9.8-10.2 ppm. The B(OH)₂ protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal. The aldehyde carbonyl carbon will have a characteristic downfield shift (around 190 ppm). The fluorine-carbon couplings will be observable.

-

FT-IR: The infrared spectrum is expected to display a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, broad O-H stretching from the boronic acid group (around 3300 cm⁻¹), and C-F stretching bands in the fingerprint region. The spectrum for the related 4-formylphenylboronic acid shows characteristic peaks that can be used for comparison[2][3].

Synthesis of this compound

A plausible synthetic route to this compound involves a halogen-metal exchange followed by borylation, a common method for preparing arylboronic acids. The formyl group must be protected during the organometallic steps to prevent undesired side reactions.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the structurally similar (4-fluoro-2-formylphenyl)boronic acid.

-

Protection of the Aldehyde:

-

To a solution of 1-bromo-3,5-difluorobenzaldehyde in a suitable solvent (e.g., toluene), add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and neutralize the acid.

-

Extract the protected aldehyde with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Halogen-Metal Exchange and Borylation:

-

Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for several hours to ensure complete hydrolysis of the boronic ester and the protecting group.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Key Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction

This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Generalized Suzuki-Miyaura Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup:

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Reaction Execution:

-

Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

-

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly important pharmacophores and synthetic intermediates in drug discovery. The incorporation of the (2,6-Difluoro-4-formylphenyl) moiety can be advantageous for several reasons:

-

Modulation of Physicochemical Properties: The difluorophenyl group can enhance lipophilicity and metabolic stability.

-

Formation of Key Structural Motifs: The ability to form biaryl linkages is crucial for the synthesis of many kinase inhibitors and other targeted therapies.

-

Versatile Handle for Derivatization: The formyl group allows for the exploration of a wide range of derivatives to optimize biological activity and pharmacokinetic properties.

While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, the structural motif is highly relevant to the design of modern pharmaceuticals.

Handling, Storage, and Safety

As a professional in a research or drug development setting, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of ortho-difluoro substitution and a para-formyl group provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective utilization in research and development.

References

physical and chemical properties of (2,6-Difluoro-4-formylphenyl)boronic acid

An In-depth Technical Guide to (2,6-Difluoro-4-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its structure is distinguished by a trifecta of reactive sites: a boronic acid moiety, a reactive aldehyde (formyl) group, and an electron-deficient phenyl ring activated by two fluorine atoms. This unique combination makes it more than a simple linker; it is a versatile building block for constructing complex molecular architectures. For drug development professionals, its utility in the renowned Suzuki-Miyaura cross-coupling reaction provides a reliable pathway to biaryl structures, a common motif in many pharmaceutical agents.[1][2] This guide offers a comprehensive overview of its properties, reactivity, and practical applications, grounded in established chemical principles.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure of a reagent is paramount to predicting its reactivity and handling requirements. The molecule's identity is defined by its chemical formula, CAS number, and distinct structural features.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Formyl Group

The aldehyde functionality provides a second reactive handle for sequential modifications. This bifunctionality is highly advantageous for creating complex drug-like molecules and chemical probes. Potential transformations include:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, or hydrazones.

Applications in Drug Discovery and Development

Boronic acids are integral to modern medicinal chemistry. [3][4]While their primary role is as a synthetic intermediate, the boronic acid moiety itself is a recognized pharmacophore, most famously in the proteasome inhibitor Bortezomib (Velcade®). [4] The use of this compound allows for:

-

Synthesis of Biaryl Scaffolds: These are privileged structures in many classes of drugs, including anti-inflammatories and anti-cancer agents. [1]* Introduction of Fluorine: The fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.

-

Attachment to Linkers/Scaffolds: The formyl group provides a convenient attachment point for further elaboration, enabling its use in fragment-based drug design or the synthesis of PROTACs and other complex therapeutic modalities.

Experimental Protocols and Handling

Adherence to proper laboratory technique is crucial for both safety and experimental success. Boronic acids require careful handling to prevent degradation and ensure reactivity.

General Handling and Storage Protocol

-

Work Environment: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. [5]2. Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves. [6]3. Dispensing: Use a spatula to dispense the solid. Avoid creating dust. For solution-based transfers, use a syringe or cannula under an inert atmosphere.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. [7]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 4 °C is recommended to prevent dehydration to the boroxine anhydride and potential oxidation. [8]

Example Workflow: Suzuki-Miyaura Coupling

This protocol outlines a general procedure. Specific quantities and conditions may require optimization based on the coupling partner.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Hazard Information

As with all chemical reagents, a thorough understanding of potential hazards is essential. This information is derived from supplier Safety Data Sheets (SDS).

Table 3: GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

|

ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H317: May cause an allergic skin reaction.<[7][9]br>H315: Causes skin irritation.<br>H319: Causes serious eye irritation.<[10]br>H335: May cause respiratory irritation. [10]| P261: Avoid breathing dust.<[7]br>P280: Wear protective gloves/eye protection.<[7]br>P302+P352: IF ON SKIN: Wash with plenty of soap and water.<[10]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]|

Conclusion

This compound is a powerful and versatile tool for the modern chemist. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura coupling, combined with the synthetic options offered by its formyl group, provides a reliable and efficient means to access novel and complex molecular entities. For scientists in drug discovery, this reagent serves as a key building block for constructing the core scaffolds of next-generation therapeutics. Proper handling and an understanding of its chemical nature, as outlined in this guide, will enable researchers to fully harness its synthetic potential.

References

- This compound - AbacipharmTech. (URL: )

-

This compound - Dana Bioscience. (URL: [Link])

-

4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. (URL: [Link])

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs - Drug Discovery & Development. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem. (URL: [Link])

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of (2,6-Difluoro-4-formylphenyl)boronic Acid: A Technical Guide

Abstract

(2,6-Difluoro-4-formylphenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures via cross-coupling reactions. This guide provides an in-depth examination of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary route discussed involves a directed ortho-lithiation and subsequent borylation of a protected 3,5-difluorobenzaldehyde derivative. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical rationale and practical, field-tested insights to enable successful and efficient synthesis.

Introduction: Significance and Applications

This compound, with CAS Number 871125-93-8, is a trifunctional reagent featuring a boronic acid, a formyl group, and a difluorinated phenyl ring.[1][2][3] This unique combination of functionalities makes it an exceptionally valuable intermediate. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] The electron-withdrawing fluorine atoms modulate the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Its applications span the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators, as well as the development of novel organic materials with tailored electronic and photophysical properties.

Retrosynthetic Analysis and Strategy

The synthesis of substituted phenylboronic acids typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring.[5] Common methods include the reaction of an organometallic species (Grignard or organolithium reagent) with a borate ester.[4] Given the reactivity of the formyl group towards these strong nucleophiles, a protection strategy is imperative.

A logical retrosynthetic approach for this compound is illustrated below. The target molecule can be disconnected at the carbon-boron bond, leading back to an organometallic intermediate derived from a protected 4-halo-3,5-difluorobenzaldehyde. This precursor, in turn, can be synthesized from commercially available 1-bromo-3,5-difluorobenzene.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Pathway: A Step-by-Step Guide

The most robust and widely adopted synthesis proceeds via a three-step sequence:

-

Formylation of 1-bromo-3,5-difluorobenzene.

-

Protection of the resulting aldehyde.

-

Lithiation-Borylation to install the boronic acid moiety, followed by deprotection.

Step 1: Formylation of 1-Bromo-3,5-difluorobenzene

The introduction of a formyl group onto the aromatic ring is a critical first step. A directed ortho-metalation followed by quenching with an appropriate formylating agent is a highly effective method.

Causality: The bromine atom in 1-bromo-3,5-difluorobenzene is not sufficiently activating for direct electrophilic formylation at the desired C4 position. Therefore, a directed lithiation approach is employed. The fluorine atoms direct the lithiation to the C2 position. To achieve formylation at the C4 position, a lithium-halogen exchange on a suitable starting material like 4-bromo-2,6-difluorotoluene is a common strategy.[6] However, for simplicity and to avoid extra steps, we will focus on a pathway starting from 1-bromo-3,5-difluorobenzene and subsequent functionalization. An alternative is the Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[7]

Experimental Protocol: Rieche Formylation

-

To a stirred solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl₄, 1.2 eq) dropwise.

-

After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,6-difluorobenzaldehyde.

Step 2: Protection of the Aldehyde Group

The aldehyde functionality must be protected to prevent its reaction with the organolithium reagent in the subsequent step. The formation of a cyclic acetal using ethylene glycol is a standard and reliable protection strategy.[8]

Causality: The acetal is stable under the strongly basic conditions of the lithiation reaction but can be easily removed under acidic conditions during the final workup.

Experimental Protocol: Acetal Protection

-

To a solution of 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

-

Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane, which is often used in the next step without further purification.

Step 3: Lithiation, Borylation, and Deprotection

This is the key step where the boronic acid group is installed. It involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup, which also cleaves the acetal protecting group.[6][9]

Causality: n-Butyllithium (n-BuLi) is a strong base and nucleophile that readily undergoes lithium-halogen exchange with the aryl bromide at low temperatures (-78 °C). This low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.[10] The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the trialkyl borate (e.g., triisopropyl borate). The intermediate boronate ester is then hydrolyzed to the boronic acid upon acidic workup.

Caption: Workflow for the Lithiation-Borylation step.

Experimental Protocol: One-Pot Lithiation-Borylation-Deprotection

-

Dissolve 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the acetal.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a solid. A purification process involving dissolution in an alkaline solution followed by acidification can also be employed to obtain high-purity material.[9]

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₅BF₂O₃ |

| Molecular Weight | 185.92 g/mol [11] |

| Melting Point | Typically in the range of 200-215 °C[11] |

| ¹H NMR | Expect signals for the aldehyde proton (~10 ppm), aromatic protons, and the boronic acid hydroxyls (broad singlet). |

| ¹⁹F NMR | Expect a single resonance for the two equivalent fluorine atoms. |

| ¹¹B NMR | Expect a broad singlet characteristic of a boronic acid. |

| Mass Spectrometry | [M-H]⁻ or other appropriate ions should be observed. |

Troubleshooting and Field Insights

-

Low Yield in Lithiation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the n-butyllithium is critical; titrate it before use if it is old.

-

Incomplete Reaction: Extend the reaction times for the lithiation or borylation steps. Ensure efficient stirring, especially if the reaction mixture becomes thick.

-

Formation of Impurities: The primary impurity is often the hydrodehalogenated starting material (3,5-difluorobenzaldehyde derivative). This can result from proton sources in the reaction mixture or a competing benzyne pathway.[12] Maintaining a very low temperature (-78 °C) is key to minimizing this side reaction.

-

Purification Challenges: Phenylboronic acids can form trimeric anhydrides (boroxines) upon heating or under dehydrating conditions.[4] This can complicate purification and analysis. Purification via an acid-base workup is often effective for removing non-acidic organic impurities.[9]

Conclusion

The synthesis of this compound is a multi-step process that relies on a well-orchestrated sequence of protection, organometallic transformation, and deprotection. The directed ortho-lithiation/borylation pathway described herein represents an efficient and scalable method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and meticulous attention to experimental detail—particularly temperature control and anhydrous conditions—are paramount for achieving high yields and purity. This guide provides the necessary framework for researchers to confidently incorporate this synthesis into their research and development programs.

References

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids. (US6576789B1).

-

Deng, X., et al. (n.d.). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. Retrieved from [Link]

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025, August 5). Retrieved from [Link]

-

Ma, L.-X., et al. (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,.... Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids. (US6420597B2).

- Google Patents. (n.d.). Process for continuously preparing difluorobenzene derivatives with long operating times. (WO2007054213A1).

-

PubMed. (n.d.). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (n.d.). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing formylphenylboronic acids. (US20040049050A1).

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Dana Bioscience. (n.d.). This compound. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (CN103951688A).

-

ResearchGate. (n.d.). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. Retrieved from [Link]

-

University of Bristol. (2013, October 18). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Retrieved from [Link]

-

European Patent Office. (2021, March 3). PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES. (EP 3786143). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of difluorobenzenes. (US4847442A).

-

ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. danabiosci.com [danabiosci.com]

- 3. This compound | 871125-93-8 [sigmaaldrich.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 11. 2,3-二氟-3-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

molecular weight of (2,6-Difluoro-4-formylphenyl)boronic acid

An In-Depth Technical Guide to (2,6-Difluoro-4-formylphenyl)boronic acid

Abstract

This compound is a bifunctional organoboron compound of significant interest in modern synthetic chemistry. Its unique structural features—a boronic acid moiety for cross-coupling reactions, a formyl group for further derivatization, and difluoro substitution for modulating electronic properties—make it a versatile building block. This guide provides a comprehensive overview of its physicochemical properties, synthesis considerations, and core applications, with a detailed focus on its role in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in the synthesis of complex molecules, advanced materials, and pharmaceutical intermediates.

Physicochemical Properties and Structural Attributes

This compound, identified by the CAS Number 871125-93-8, is a cornerstone reagent for introducing a difluorinated benzaldehyde motif into target molecules.[1][2][3] The fluorine atoms positioned ortho to the boronic acid group exert a strong electron-withdrawing inductive effect, which influences the reactivity of the boronic acid and the aromatic ring. The para-formyl group provides a reactive handle for subsequent transformations such as reductive amination, oxidation, or olefination.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BF₂O₃ | [1][3] |

| Molecular Weight | 185.92 g/mol | [1] |

| CAS Number | 871125-93-8 | [1][2] |

| Physical Form | Typically a solid | |

| InChI Key | NQBHBNIZBDDDRH-UHFFFAOYSA-N | [1] |

Synthesis, Stability, and Handling

Synthesis: The synthesis of substituted formylphenylboronic acids generally involves a multi-step process. A common strategy begins with a corresponding haloaromatic compound where the formyl group is protected as an acetal.[4] The synthesis proceeds via a lithium-halogen exchange or Grignard formation at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate or triethyl borate).[4][5] Subsequent acidic workup hydrolyzes the resulting boronate ester and the acetal to yield the final formylphenylboronic acid.[4] Purity is critical, and crude products are often purified by recrystallization or by dissolving the compound in a mild alkaline solution (pH 8-11) to form the soluble boronate salt, filtering off insoluble organic impurities, and then re-precipitating the pure boronic acid by acidification.[5]

Stability and Handling: Boronic acids are generally stable, bench-top solids, but they can be susceptible to degradation, particularly protodeboronation under basic conditions or trimerization to form boroxines upon dehydration.[6][7] It is recommended to store this compound in a cool, dry place under an inert atmosphere. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, particularly for generating biaryl structures.[8][9] this compound is an excellent coupling partner in these reactions, enabling the synthesis of complex functionalized molecules.[10]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the boronic acid to the Pd(II) complex (which is the rate-limiting step and requires a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base, solvent, and palladium ligand is critical for achieving high yields and minimizing side reactions like protodeboronation.[6][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., PdCl₂(dppf), 0.1 equivalents)

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 10 equivalents)

-

Solvent (e.g., Toluene/Dioxane 4:1 mixture, or Dimethoxyethane/Water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/microwave reactor

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), the palladium catalyst (0.1 equiv.), and a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Toluene/Dioxane) followed by the aqueous base solution (e.g., 2 M Na₂CO₃).

-

Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 85 °C for 4-12 hours is typical.[8] For microwave-assisted synthesis, temperatures around 150 °C for 20-30 minutes can significantly accelerate the reaction.[8]

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.[8]

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Broader Applications in Drug Discovery and Materials Science

The incorporation of a boronic acid moiety into molecules is a validated strategy in medicinal chemistry.[12] Boronic acids can act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols or key nucleophilic residues in enzyme active sites, leading to potent biological activity.[13] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[13][14]

This compound is a valuable building block in this context for several reasons:

-

Pharmaceutical Scaffolding: It allows for the construction of complex biaryl systems, which are common motifs in biologically active compounds.[9][15]

-

Modulation of Properties: The difluoro substitution can enhance metabolic stability, improve binding affinity, and alter the pKa of the boronic acid group, fine-tuning its interaction with biological targets.[13]

-

Further Derivatization: The formyl group provides a point for diversification, allowing chemists to attach different functional groups to explore structure-activity relationships (SAR).[15][16]

In materials science , this compound is used in the synthesis of polymers and advanced materials where its electronic properties contribute to desired functionalities.[10][15]

Conclusion

This compound is a high-value, multifunctional reagent. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for synthetic chemists. Its utility spans from the creation of novel pharmaceutical agents to the development of advanced functional materials, underscoring its importance in both academic research and industrial drug development.

References

- This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech.

- 871126-22-6|2-Fluoro-4-formylphenylboronic Acid|BLD Pharm. BLD Pharm.

- 825644-26-6|(4-Fluoro-2-formylphenyl)boronic acid|BLD Pharm. BLD Pharm.

- 2-Fluoro-4-formylphenylboronic acid = 95.0 871126-22-6 - Sigma-Aldrich. Sigma-Aldrich.

- 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 - Sigma-Aldrich. Sigma-Aldrich.

- Suzuki-Miyaura Coupling - Organic Synthesis. Organic-synthesis.org.

- 4-Formylphenylboronic acid synthesis - ChemicalBook. ChemicalBook.

- Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 2,6-Difluoro-4-methoxyphenylboronic acid - Local Food. Local Food.

- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents.

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 - ChemicalBook. ChemicalBook.

- This compound - Dana Bioscience. Dana Bioscience.

- This compound | 871125-93-8 - Sigma-Aldrich. Sigma-Aldrich.

- 4-Formylphenylboronic acid - Chem-Impex. Chem-Impex.

- Design and discovery of boronic acid drugs | Request PDF.

Sources

- 1. abacipharma.com [abacipharma.com]

- 2. danabiosci.com [danabiosci.com]

- 3. This compound | 871125-93-8 [sigmaaldrich.com]

- 4. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

Guide to the Stability and Storage of (2,6-Difluoro-4-formylphenyl)boronic Acid: Ensuring Reagent Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Stability Imperative

(2,6-Difluoro-4-formylphenyl)boronic acid is a highly versatile reagent, prized for its role in constructing complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of ortho-difluoro substituents and a para-formyl group provides unique electronic and steric properties, making it an attractive building block for novel pharmaceuticals and advanced materials.[1] However, like many organoboron compounds, its utility is directly linked to its chemical stability. Degradation of the boronic acid moiety not only reduces the effective concentration of the active reagent but can also introduce impurities that complicate reaction outcomes and purification processes. This guide delves into the fundamental principles of its stability and provides actionable protocols for its preservation.

Chemical Profile and Intrinsic Stability Factors

The stability of an arylboronic acid is not absolute; it is a function of its molecular structure and its immediate environment. The key to preserving this compound lies in understanding its susceptibility to common degradation pathways.

Electronic and Steric Effects

The chemical behavior of the boronic acid group, -B(OH)₂, is significantly influenced by the substituents on the phenyl ring. In this specific molecule, the two fluorine atoms at the ortho positions and the formyl group at the para position are all strongly electron-withdrawing. This electronic pull diminishes the electron density on the boron atom. This is advantageous, as a more electron-deficient boron center is inherently less susceptible to oxidation, a primary degradation route for many boronic acids.[2][3]

Major Degradation Pathways

There are three principal pathways through which arylboronic acids can degrade. Mitigating these processes is the primary goal of any storage strategy.

-

Oxidative Deboronation: This is often the most significant degradation pathway for boronic acids under ambient, aerobic conditions.[4] The reaction, which can be mediated by reactive oxygen species, involves the cleavage of the carbon-boron bond and results in the formation of the corresponding phenol (in this case, 2,6-difluoro-4-hydroxybenzaldehyde) and boric acid.[2][5] The electron-deficient nature of this particular arylboronic acid offers some protection against this pathway, but it remains a critical consideration for long-term storage.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 2,6-difluorobenzaldehyde. This reaction is highly dependent on the pH of the environment, with studies on other arylboronic acids showing that the process can be accelerated under either strongly acidic or basic conditions.[6] The presence of moisture can facilitate this process.

-

Dehydration and Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium process, often driven by heat or the presence of a dehydrating agent.[7] While boroxines can be used in many of the same reactions as the parent boronic acid, their formation alters the molecular weight and physical properties of the reagent. For quantitative applications, it is crucial to store the compound in its monomeric boronic acid form.

The equilibrium between the boronic acid and its corresponding boroxine is a critical factor in the handling and storage of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Boronic acid with high oxidative stability and utility in biological contexts [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (2,6-Difluoro-4-formylphenyl)boronic acid for Drug Discovery Professionals

Abstract

(2,6-Difluoro-4-formylphenyl)boronic acid has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its trifunctional nature, comprising a synthetically versatile boronic acid, a reactive formyl group, and a metabolically robust difluorinated aromatic ring, offers a powerful platform for the construction of complex molecular architectures. The strategic incorporation of the 2,6-difluoro substitution pattern is known to enhance metabolic stability and modulate physicochemical properties, making this reagent particularly valuable in the design of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, stringent quality control measures, and diverse applications, with a particular focus on its utility in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions are also presented to facilitate its practical implementation in drug discovery programs.

Introduction: The Strategic Advantage of Fluorination and Formyl Functionality in Medicinal Chemistry

The design of novel therapeutic agents is a multifaceted challenge that requires a deep understanding of structure-activity relationships and metabolic liabilities. Fluorine-containing organic molecules have gained significant traction in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The 2,6-difluoro substitution pattern on a phenyl ring is particularly effective at blocking metabolic oxidation sites.

This compound strategically combines this beneficial fluorination pattern with two other key functional groups: a boronic acid and a formyl group. The boronic acid moiety is a cornerstone of modern synthetic chemistry, enabling facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The formyl group serves as a versatile synthetic handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse pharmacophoric elements. This trifunctional arrangement makes this compound a highly sought-after building block for the synthesis of complex, biologically active molecules.

Commercial Landscape: Sourcing and Supplier Comparison

The reliable procurement of high-purity starting materials is paramount to the success and reproducibility of any synthetic chemistry campaign. Several reputable chemical suppliers offer this compound, catering to a range of needs from early-stage research to large-scale synthesis. A comparative analysis of offerings from prominent vendors is presented below.

| Supplier | Example Product Number | Purity Specification | Available Quantities |

| Sigma-Aldrich (Merck) | 759569 | ≥97% | 1g, 5g |

| Oakwood Chemical | 042257 | 98% | 1g, 5g, 25g |

| Combi-Blocks | QA-7935 | 97+% | 1g, 5g, 10g |

| AstaTech | 63C935 | >98.0% (HPLC) | 1g, 5g, 25g |

| Apollo Scientific | PC50106 | Not specified | 1g, 5g, 10g, 25g |

Note: Purity specifications and available quantities are subject to change. Researchers are advised to consult the respective supplier's website for the most current information.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and structural integrity of this compound are critical for achieving desired reaction outcomes and ensuring the validity of biological data. A comprehensive quality control regimen for this compound typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehydic proton (typically a singlet around 10 ppm) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are indicative of the substitution pattern.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

-

¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boronic acid functionality, with a characteristic chemical shift for the trigonal planar boron atom.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The purity is determined by the area percentage of the main peak.

A representative Certificate of Analysis (CoA) for a similar compound, (5-Fluoro-2-formylphenyl)boronic acid, from ChemScene indicates a purity of 99.65% by HPLC and confirms the structure by ¹H NMR.[1] Researchers should always request and carefully review the CoA from their chosen supplier for the specific lot of this compound being purchased.

Applications in Drug Discovery: A Gateway to Novel Bioactive Scaffolds

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2,6-difluorophenyl motif is frequently incorporated into kinase inhibitors to enhance their metabolic stability and potency. The formyl group on this compound can be readily transformed into various functionalities that can interact with the kinase active site. For example, it can be converted to an amine via reductive amination, which can then participate in crucial hydrogen bonding interactions with the hinge region of the kinase.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are often proprietary, the general strategy is well-established in the literature. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors often involves the coupling of a functionalized pyrimidine core with a substituted phenylboronic acid.[2] Similarly, the development of inhibitors for human vaccinia-related kinases 1 and 2 has utilized a two-step Suzuki-Miyaura coupling approach with various boronic acids to build upon a 2-aminopyridine scaffold.[3]

Development of GPCR Modulators

GPCRs represent another major class of drug targets. The development of allosteric modulators for GPCRs is a promising strategy for achieving greater subtype selectivity and improved therapeutic windows.[4] The structural diversity that can be generated from this compound makes it an attractive starting point for the synthesis of novel GPCR modulators. The difluorinated phenyl ring can serve as a key recognition element, while the derivatized formyl group can be tailored to interact with specific allosteric binding pockets.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application of this compound. The following is a detailed, adaptable protocol for the coupling of this boronic acid with an aryl bromide.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DME/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous solvent. If a biphasic solvent system (e.g., DME/water) is used, the base can be dissolved in the aqueous phase and added at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a strategically designed and highly versatile building block for modern drug discovery. Its unique combination of a metabolically robust difluorinated ring, a synthetically tractable formyl group, and a versatile boronic acid for cross-coupling reactions provides medicinal chemists with a powerful tool for the efficient synthesis of complex and novel bioactive molecules. A thorough understanding of its commercial availability, quality control parameters, and synthetic applications is essential for its effective implementation in the pursuit of new therapeutic agents.

References

-

Oakwood Chemical. This compound product page. [Link]

- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurine Derivatives. Collect. Czech. Chem. Commun.2000, 65, 1681-1703.

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

- Chen, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.2021, 64, 18, 13788–13811.

- Valero, R., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Med. Chem. Lett.2019, 10, 9, 1324–1330.

- Conn, P. J., et al. Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiol. Dis.2014, 61, 53-66.

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2,6-Difluoro-4-formylphenyl)boronic acid

Introduction

(2,6-Difluoro-4-formylphenyl)boronic acid is a key trifunctional building block in modern organic synthesis and medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional groups: the boronic acid, amenable to Suzuki-Miyaura cross-coupling; the aldehyde, ready for nucleophilic addition or reductive amination; and the activated aromatic ring, substituted with two electron-withdrawing fluorine atoms. For researchers in drug development and process chemistry, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple peak listing to explain the underlying principles that govern the spectral appearance, focusing on the causal relationships between molecular structure and the observed chemical shifts and coupling constants. This document is designed to serve as a practical reference for scientists who synthesize, handle, or utilize this versatile reagent.

Molecular Structure and Electronic Effects: An NMR Perspective

To interpret the NMR spectra of this compound, we must first consider its structure and the electronic influence of its substituents. The molecule possesses a plane of symmetry through the C1-C4 axis and the boronic acid and formyl groups. This symmetry dictates that H3 and H5 are chemically equivalent, as are C2 and C6, and C3 and C5.

-

Fluorine Atoms (C2, C6): As highly electronegative atoms, the fluorine substituents exert a powerful electron-withdrawing inductive effect. This effect significantly deshields (moves downfield) the adjacent carbon and hydrogen nuclei. Furthermore, the ¹⁹F isotope (100% natural abundance, spin I=½) will couple to nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

-

Formyl Group (-CHO, C4): The aldehyde is a strong electron-withdrawing group through both induction and resonance. It will strongly deshield the para-positioned C1 and the ortho hydrogens (H3, H5). The aldehyde proton itself is highly deshielded and appears in a characteristic downfield region.

-

Boronic Acid Group (-B(OH)₂, C1): This group is weakly electron-withdrawing. Its most notable feature in NMR is the presence of acidic, exchangeable protons on the hydroxyl groups, which often appear as a broad signal that can vary in position or be absent depending on the solvent and its water content.

Caption: Structure of this compound.

Recommended Experimental Protocol for NMR Acquisition

The quality of NMR data is critically dependent on a robust experimental protocol. The following workflow is a self-validating system designed for acquiring high-quality data for compounds like this compound.

Step-by-Step Methodology

-

Solvent Selection & Sample Preparation:

-

Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the polar boronic acid, and its hydrogen-bond accepting nature slows the exchange rate of the B(OH)₂ protons, often allowing for their observation. Acetone-d₆ is a suitable alternative. Chloroform-d is generally not recommended due to the poor solubility of many boronic acids.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a 30° or 45° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary to achieve a good signal-to-noise ratio for quaternary carbons, particularly the carbon attached to boron.

-

(Optional but Recommended) 2D NMR: For unambiguous assignment, acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm assignments by showing 2- and 3-bond correlations.

-

Caption: Standardized workflow for NMR data acquisition and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by three distinct signals in the aromatic and aldehydic regions, plus a broad signal for the boronic acid protons.

Table 1: Summary of ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.0 – 10.1 | Singlet (s) | - | 1H | H-formyl (CHO) |

| ~8.6 – 8.8 | Broad Singlet (br s) | - | 2H | B(OH)₂ |

| ~7.8 – 7.9 | Triplet (t) | J(H,F) ≈ 7-8 Hz | 2H | H3, H5 |

Detailed Interpretation

-

Aldehydic Proton (H-formyl): The proton of the formyl group is highly deshielded due to the electronegativity of the attached oxygen and the magnetic anisotropy of the C=O bond. It appears as a sharp singlet far downfield, typically between 9.0-10.0 ppm.[3] In this specific molecule, the combined electron-withdrawing power of the aromatic ring pushes this resonance to ~10.0 ppm. It is a singlet because there are no adjacent protons within three bonds.

-

Aromatic Protons (H3, H5): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and appear as a single resonance. This signal is shifted downfield (~7.8 ppm) due to the strong deshielding effects of the ortho fluorine atoms and the para formyl group. The multiplicity is a triplet , which is a key signature of this substitution pattern. This arises from coupling to the two equivalent fluorine atoms at positions C2 and C6 (a three-bond coupling, ³J(H,F)).

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and can exchange with trace amounts of water in the solvent. This exchange process typically results in a broad singlet. In DMSO-d₆, this signal is often observed around 8.7 ppm. Its integration should correspond to two protons, but this can be unreliable due to the broadness of the peak.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton. The key feature is the presence of large C-F coupling constants, which are invaluable for making definitive assignments.

Table 2: Summary of ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~192 | Triplet (t) | ⁴J(C,F) ≈ 4-6 Hz | C-formyl (CHO) |

| ~165 | Doublet (d) | ¹J(C,F) ≈ 250-260 Hz | C2, C6 |

| ~135 | Triplet (t) | ³J(C,F) ≈ 10-12 Hz | C4 |

| ~115 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz | C3, C5 |

| Not Observed or Broad | - | - | C1 |

Detailed Interpretation

-

Carbonyl Carbon (C-formyl): The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing around 190-200 ppm.[4] For this molecule, it is expected at ~192 ppm. It appears as a small triplet due to a four-bond coupling (⁴J(C,F)) to the two fluorine atoms.

-

Fluorine-Bearing Carbons (C2, C6): These carbons are directly attached to the highly electronegative fluorine atoms, which results in two significant effects: a large downfield chemical shift (~165 ppm) and a very large one-bond coupling constant (¹J(C,F)) of approximately 250-260 Hz.[5] This results in a prominent doublet in the spectrum.

-

Proton-Bearing Carbons (C3, C5): These equivalent carbons appear further upfield. Their resonance is split into a triplet due to a two-bond coupling (²J(C,F)) to the fluorine atoms on C2 and C6, with a typical coupling constant of 20-25 Hz.

-

Formyl-Bearing Carbon (C4): This quaternary carbon is deshielded by the attached formyl group. It also experiences coupling to the two fluorine atoms three bonds away (³J(C,F)), resulting in a triplet with a smaller coupling constant of 10-12 Hz.

-

Boron-Bearing Carbon (C1): The ipso-carbon attached to the boron atom is often difficult to observe. The signal can be significantly broadened due to quadrupolar relaxation from the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar). It often appears as a low-intensity, broad signal or may be lost in the baseline.

Caption: Expected key ²J and ³J HMBC correlations for assignment validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts are governed by the strong electron-withdrawing nature of the fluoro and formyl substituents. The key diagnostic features for structural confirmation are the triplet for the aromatic protons in the ¹H spectrum and the characteristic large ¹J(C,F) doublet and smaller multi-bond C-F triplets in the ¹³C spectrum. A thorough understanding of these spectral features, acquired using a validated experimental protocol, is essential for any researcher utilizing this important building block, ensuring both structural integrity and purity for successful downstream applications in drug discovery and materials science.

References

- ChemicalBook. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum.

- ChemicalBook. 3,4-Difluorobenzaldehyde(34036-07-2) 1H NMR spectrum.

- ChemicalBook. 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR spectrum.

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018).

- SpectraBase. 2,3-Difluorobenzaldehyde - 13C NMR. Wiley.

- ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.

- ChemicalBook. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR spectrum.

- Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Royal Society of Chemistry. Supporting Information: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

- Royal Society of Chemistry. Supporting Information: Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000439).

- ChemicalBook. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum.

- University of Regensburg. Table of Characteristic Proton NMR Shifts.

- PubChem. 4-Formylphenylboronic Acid.

- Cambridge Isotope Laboratories, Inc.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Oregon St

- Semantic Scholar. Supporting Information: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

- Sigma-Aldrich. 2-Fluoro-4-formylphenylboronic acid.

- Thermo Fisher Scientific. 4-Formylphenylboronic acid, 97%.

- BLD Pharm. 2-Fluoro-4-formylphenylboronic Acid.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- San Diego St

Sources

Introduction: The Significance of (2,6-Difluoro-4-formylphenyl)boronic acid

An In-depth Technical Guide to the Solubility of (2,6-Difluoro-4-formylphenyl)boronic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of publicly available, quantitative solubility data for this specific reagent, this document emphasizes the foundational principles and experimental methodologies required for researchers to determine its solubility profile in various organic solvents. By synthesizing theoretical considerations with practical, field-proven protocols, this guide serves as an essential resource for scientists and professionals in pharmaceutical development and chemical research.

This compound is a bifunctional organic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a boronic acid moiety and a formyl group on a difluorinated phenyl ring, makes it a versatile reagent for constructing complex molecular architectures, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2][3] The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the formyl group provides a reactive handle for further synthetic transformations. Understanding the solubility of this compound is paramount for its effective use in reaction optimization, purification by crystallization, and formulation development.

Boronic acids, as a class, have seen a surge in interest within drug discovery, leading to several FDA-approved drugs.[4][5][6] However, their formulation can be challenging due to factors like low solubility.[7] This guide addresses this critical knowledge gap for this compound, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework for Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. For this compound, its solubility in a given organic solvent is a function of its unique structural features:

-

The Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid. This functionality promotes solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).

-

The Phenyl Ring: The aromatic ring is inherently nonpolar and will contribute to solubility in solvents with some aromatic character or lower polarity through van der Waals forces.

-

The Difluoro Substituents (-F): The two fluorine atoms are highly electronegative, creating strong C-F dipoles. These groups increase the overall polarity of the molecule and can participate in dipole-dipole interactions, but they are poor hydrogen bond acceptors. Their presence can influence crystal lattice energy and, consequently, solubility.

-

The Formyl Group (-CHO): The aldehyde is a polar, aprotic group. The carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

Key Physicochemical Considerations:

-

"Like Dissolves Like": Polar solvents are generally expected to be more effective at dissolving this polar molecule than nonpolar hydrocarbon solvents.[8][9]

-

Hydrogen Bonding: The ability of the boronic acid's hydroxyl groups to form hydrogen bonds with solvent molecules is a primary driver of solubility in solvents like alcohols, ethers, and ketones.[8][10]

-